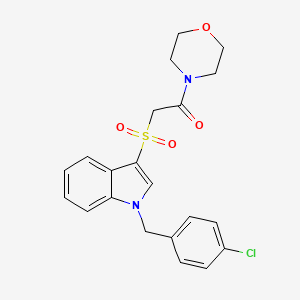

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also has a sulfonyl group attached to a morpholinoethanone, which could potentially have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using sulfonyl chlorides or sulfinates . These reagents can introduce the sulfonyl group to the molecule. The indole ring can be formed through a variety of methods, including the Fischer indole synthesis .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the indole ring. The sulfonyl group can participate in a variety of reactions, including substitutions and additions . The indole ring is also a common site of reactivity in many compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

ABTS/PP Decolorization Assay of Antioxidant Capacity

This chemical compound is utilized in the field of antioxidant capacity assays, particularly in the ABTS•+ radical cation-based assays. These assays are prominent for their abundance and application in evaluating the antioxidant capacity of various substances. The reaction pathways involved in the ABTS assay have been elucidated to understand the specific reactions that contribute to the total antioxidant capacity. This knowledge aids in the comparative analysis of antioxidants, highlighting the specificity and relevance of oxidation products in scientific research (Ilyasov et al., 2020).

Applications in Treating Organic Pollutants

The compound plays a significant role in the enzymatic remediation and degradation of recalcitrant organic pollutants found in wastewater. Enzymes, in the presence of certain redox mediators, have shown enhanced efficiency in degrading such pollutants. This enzymatic approach is promising for the future of aromatic compound remediation in industrial effluents, showcasing the compound's potential in environmental applications (Husain & Husain, 2007).

Role in HIV Treatment

Indolylarylsulfones, including derivatives of the compound , have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. These derivatives have undergone structure-activity relationship (SAR) studies to enhance their profile, showing promising results as drug candidates for AIDS treatment (Famiglini & Silvestri, 2018).

Antimicrobial and Nutraceutical Applications

Chlorogenic acid and its derivatives, including the mentioned compound, have been recognized for their antimicrobial activity against a broad spectrum of organisms. These properties make them suitable for the food industry as natural preservatives. Moreover, their nutraceutical applications, particularly in the prevention and treatment of metabolic syndrome, highlight their significance in health and wellness sectors (Santana-Gálvez et al., 2017).

Sulfonamide Research and Patents

Sulfonamides, including the core structure of the compound in discussion, have been extensively reviewed and patented for their therapeutic potentials in various conditions, including as diuretics, carbonic anhydrase inhibitors, and in the treatment of bacterial infections. The continuous development of sulfonamide derivatives underscores their importance in pharmaceutical research and their potential in addressing numerous health conditions (Carta et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Future Directions

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQLEJOYFXRZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)

![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)

![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)

![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)